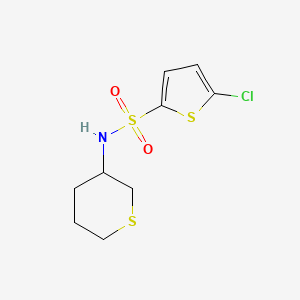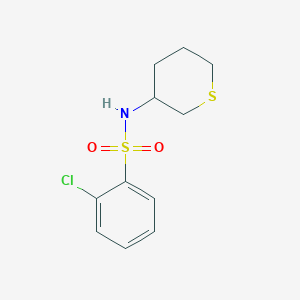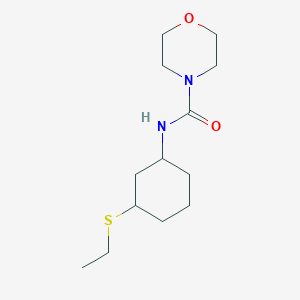![molecular formula C14H20O3S B7584745 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane, also known as DMSO2, is a sulfoxide compound that has gained significant attention in scientific research due to its unique properties. DMSO2 is a derivative of dimethyl sulfoxide (DMSO) and is commonly used as a solvent in organic chemistry.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is not fully understood. However, it is believed that this compound acts as a radical scavenger and reduces oxidative stress. This compound may also modulate the activity of enzymes involved in the metabolism of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to protect against oxidative damage in various cell types. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has several advantages for lab experiments. This compound is a polar aprotic solvent that can dissolve a wide range of compounds. This compound is also relatively non-toxic and has low volatility. However, this compound can react with some compounds and may interfere with some assays. This compound is also relatively expensive compared to other solvents.
Orientations Futures
There are several future directions for the study of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane. One area of interest is the development of new methods for the synthesis of this compound. Another area of interest is the study of the mechanism of action of this compound. The potential use of this compound as a therapeutic agent for various diseases is also an area of interest. Finally, the development of new applications for this compound in various scientific fields is an area of future research.
Méthodes De Synthèse
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane can be synthesized by the oxidation of DMSO using oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction can be carried out at room temperature and atmospheric pressure. The yield of this compound is dependent on the oxidizing agent used and the reaction conditions.
Applications De Recherche Scientifique
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has been extensively studied in various scientific fields due to its unique properties. In biochemistry, this compound is used as a co-solvent for the solubilization of hydrophobic compounds. This compound is also used as a cryoprotectant for the preservation of biological samples. In organic chemistry, this compound is used as a reagent for the oxidation of alcohols and sulfides. This compound is also used as a solvent for the synthesis of organic compounds.
Propriétés
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylmethyl]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-11-6-7-14(12(2)9-11)18(15,16)10-13-5-3-4-8-17-13/h6-7,9,13H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEKPDGVGUZUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC2CCCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)


![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
